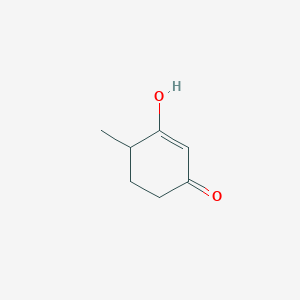

3-Hydroxy-4-methylcyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

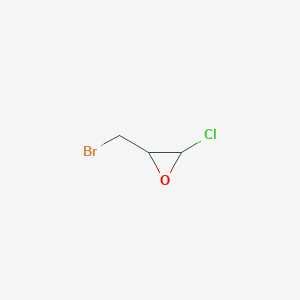

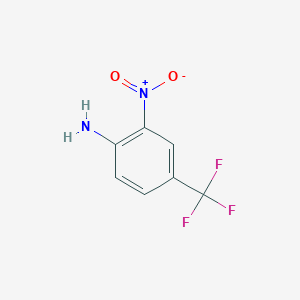

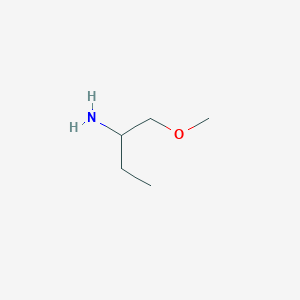

The compound 3-Hydroxy-4-methylcyclohex-2-en-1-one is a derivative of cyclohexenone, which is a key intermediate in the synthesis of various pharmacologically active compounds and natural products. The molecular structure of this compound includes a cyclohexene ring with a hydroxy group and a methyl group attached, providing a platform for further chemical modifications.

Synthesis Analysis

Several methods have been developed for synthesizing derivatives of cyclohexenone. A chemoenzymatic synthesis route has been described for the enantiomers of 4-hydroxycyclohex-2-en-1-one, starting from 3-methoxycyclohex-2-en-1-one, involving manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis, yielding high enantiomeric excesses . Another approach involves the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals to produce various substituted cyclohexenones . Additionally, a one-pot three-component synthesis under ultrasound has been reported for the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives, highlighting the advantages of high yields and mild reaction conditions .

Molecular Structure Analysis

The molecular and crystal structures of cyclohexenone derivatives have been studied using X-ray diffraction analysis. For instance, the 4-hydroxy derivative of a substituted cyclohexanone was found to have an asymmetric chair conformation with significant flattening of the enone fragment and the cyclohexanone ring10. These structural insights are crucial for understanding the reactivity and interaction of these molecules in various chemical environments.

Chemical Reactions Analysis

Cyclohexenone derivatives undergo a variety of chemical reactions. Base-catalyzed domino double Michael reactions have been used to synthesize polysubstituted 3-alkanoyl-4-hydroxycyclohex-3-enes with excellent diastereoselectivity . The addition of hydroxyl radicals to the ipso positions of alkyl-substituted aromatics has been studied, leading to the production of hydroxycyclohexadienones . Furthermore, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids through selective transformations of enone cycloadducts demonstrates the versatility of cyclohexenone derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy and methyl groups can affect the compound's solubility, boiling point, and reactivity. The synthesis of methyl-substituted hydroxycyclohexenones, for example, involves the introduction of oxygen atoms as acetates followed by regioselective monohydrolysis, which can influence the compound's physical properties . The study of these properties is essential for the application of these compounds in various fields, including medicinal chemistry and material science.

特性

IUPAC Name |

3-hydroxy-4-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAISPBNIWWZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexen-1-one,3-hydroxy-6-methyl-(9CI) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)